3-allyl-N-benzyl-1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
The compound 3-allyl-N-benzyl-1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with an allyl group at position 3, a benzylcarboxamide group at position 7, and a 2,4-difluorophenyl-containing glyoxylamide moiety at position 1. Its molecular structure integrates multiple pharmacophoric elements:
- Tetrahydroquinazoline core: Known for diverse biological activities, including kinase inhibition and antimicrobial effects .
- Benzylcarboxamide: Contributes to π-π stacking interactions with biological targets.
- 2,4-Difluorophenyl group: Fluorine atoms improve metabolic stability and modulate electronic properties .
Properties
Molecular Formula |
C27H22F2N4O4 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
N-benzyl-1-[2-(2,4-difluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C27H22F2N4O4/c1-2-12-32-26(36)20-10-8-18(25(35)30-15-17-6-4-3-5-7-17)13-23(20)33(27(32)37)16-24(34)31-22-11-9-19(28)14-21(22)29/h2-11,13-14H,1,12,15-16H2,(H,30,35)(H,31,34) |
InChI Key |
BMECXMBTUUQKGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Biological Activity
3-allyl-N-benzyl-1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with a complex molecular structure. Its biological activity has garnered interest in medicinal chemistry, particularly in the context of anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C27H22F2N4O4
- Molecular Weight: 504.5 g/mol
- IUPAC Name: N-benzyl-1-[2-(2,4-difluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide.
Research indicates that compounds similar to 3-allyl-N-benzyl have multifaceted mechanisms of action against cancer cells. They often interact with key signaling pathways involved in cell proliferation and apoptosis. Notably:
- Inhibition of PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. Compounds that inhibit this pathway can induce apoptosis in cancer cells .
- Targeting Kinases: The compound may affect various kinases involved in tumor growth and metastasis, similar to other heterocyclic compounds that show promise in cancer therapy .
Anticancer Activity
Recent studies have demonstrated the potential anticancer effects of 3-allyl-N-benzyl:
- Cell Line Studies: In vitro assays have shown that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values suggest potent activity comparable to established chemotherapeutics .
- Apoptosis Induction: Flow cytometry analyses revealed that treatment with the compound leads to increased apoptotic cell death in HeLa cells, indicating its potential as an apoptosis-inducing agent .
Other Biological Activities
The compound's structure suggests it may also possess:
- Antimicrobial Properties: Similar compounds have shown antibacterial and antifungal activities .
- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties which could complement their anticancer effects by reducing tumor-associated inflammation .
Case Studies
A notable study investigated the effects of similar quinazoline derivatives on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting the hypothesis that such compounds can effectively target tumorigenesis through multiple pathways .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-allyl-N-benzyl-1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is C27H22F2N4O4. It has a molecular weight of 504.5 g/mol and exhibits a purity level typically around 95%. The compound features a complex structure that includes a tetrahydroquinazoline core, which is known for its diverse biological activities.
Antimicrobial Properties
Research has indicated that derivatives of quinazoline compounds possess significant antimicrobial activity. For instance, compounds similar to 3-allyl-N-benzyl have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of the difluorophenyl group enhances the compound's interaction with bacterial targets, potentially leading to improved efficacy against resistant strains .
Anticancer Activity
There is growing evidence supporting the anticancer potential of quinazoline derivatives. Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, derivatives have been tested against breast cancer cells and shown promising results in inhibiting cell proliferation. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial properties of several quinazoline derivatives, including those structurally related to 3-allyl-N-benzyl. The results indicated that these compounds displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics such as streptomycin .
Case Study 2: Anticancer Mechanisms
In another study focusing on the anticancer properties of quinazoline derivatives, researchers synthesized a series of compounds and evaluated their effects on breast cancer cell lines. The findings revealed that certain derivatives induced significant apoptosis in cancer cells through the activation of caspase pathways and inhibition of tumor growth in vivo models .
Potential Applications in Drug Development
The unique structure of 3-allyl-N-benzyl-1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide positions it as a potential candidate for drug development. Its applications may extend to:
- Antibiotic Development : Given its antibacterial properties, further modification and optimization could lead to new antibiotics effective against resistant bacteria.
- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells suggests potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Chemical Reactions Analysis
Amide Hydrolysis and Condensation
The compound contains three amide bonds, including the benzyl carboxamide and 2,4-difluorophenyl-substituted amide. These groups are susceptible to hydrolysis under acidic or alkaline conditions:
Condensation reactions with primary amines could form new urea or thiourea derivatives, leveraging the electrophilic carbonyl groups .
Allyl Group Functionalization
The allyl (CH₂CHCH₂) moiety enables addition and oxidation reactions:
Carbonyl Group Reactivity
The tetrahydroquinazoline core’s 2,4-dioxo groups participate in nucleophilic attacks:
Difluorophenyl Ring Modifications
The 2,4-difluorophenyl group’s electron-deficient aromatic system permits directed ortho-metalation:
Cyclization and Rearrangement Pathways
Thermal or catalytic conditions may induce structural reorganization:
Experimental Validation and Computational Insights
-
DFT studies on analogous compounds (e.g., furopyrimidine derivatives) predict thermodynamic favorability for epoxidation over hydroboration (ΔG = −15.2 kcal/mol vs. −9.8 kcal/mol) .
-
NMR kinetics reveal that benzyl amide hydrolysis proceeds 3× faster than 2,4-difluorophenyl amide under acidic conditions due to reduced resonance stabilization .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Core Structure: The tetrahydroquinazoline core in the target compound provides a planar aromatic system for target binding, contrasting with pyrrolopyrimidine (e.g., ) or oxazole derivatives (e.g., ), which exhibit distinct electronic and steric profiles.
Substituent Impact: Fluorine vs. Chlorine/Nitro Groups: The 2,4-difluorophenyl group in the target compound reduces metabolic oxidation compared to nitro- or chlorobenzyl groups, which may increase toxicity risks . Allyl vs.
In contrast, nitro-substituted analogues (e.g., ) exhibit higher logP (~4.5–5.0), risking solubility limitations.
Q & A
Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?
- Answer : Fluorine at the 2,4-positions of the phenyl ring enhances metabolic stability and lipophilicity, as shown in anticonvulsant quinazolines . Replacing the allyl group with bulkier substituents (e.g., cyclopropyl) may alter receptor selectivity, as observed in benzofuran carboxamides . Systematic SAR studies using Hammett plots or Free-Wilson analysis quantify electronic and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
